N-Ethyldiethanolamine

Overview

Description

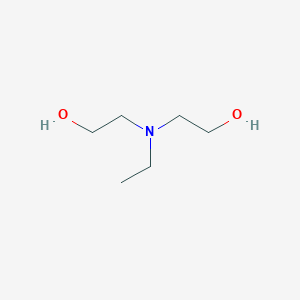

N-Ethyldiethanolamine (EDEA), with the molecular formula C₆H₁₅NO₂, is a tertiary ethanolamine characterized by an ethyl group attached to a nitrogen atom bonded to two hydroxyl-containing ethanol groups. Key physicochemical properties include a boiling point of 246–252°C, density of 1.014 g/mL at 25°C, and a refractive index of 1.4665 . Its SMILES string (CCN(CCO)CCO) and InChI key (AKNUHUCEWALCOI-UHFFFAOYSA-N) highlight its branched structure, enabling solubility in polar solvents and reactivity in polymer synthesis .

EDEA is a hydrolysis product of the nitrogen mustard HN1 (bis(2-chloroethyl)ethylamine), a chemical warfare agent (CWA) regulated under the Chemical Weapons Convention (CWC). Detection of EDEA in biological matrices (e.g., urine, blood) serves as a biomarker for HN1 exposure, necessitating advanced analytical methods like LC-MS/MS and GC-FTIR for verification . Beyond CWC applications, EDEA is used in:

Preparation Methods

Ethoxylation of Ethylamine with Ethylene Oxide

Reaction Mechanism and Stoichiometry

The primary synthetic route for EDEA involves the ethoxylation of ethylamine (C₂H₅NH₂) with ethylene oxide (C₂H₄O). This reaction proceeds via a two-step nucleophilic addition mechanism:

-

First Ethoxylation Step :

Ethylamine reacts with one molecule of ethylene oxide to form 2-(ethylamino)ethanol: -

Second Ethoxylation Step :

The intermediate 2-(ethylamino)ethanol reacts with a second ethylene oxide molecule to yield EDEA:

The stoichiometric molar ratio of ethylene oxide to ethylamine is critical, with a 2:1 ratio required to maximize EDEA yield while minimizing oligomerization byproducts .

Temperature and Pressure

The reaction is exothermic, necessitating precise temperature control between 80–120°C to prevent thermal runaway. Elevated pressures (2–5 atm ) are maintained to keep ethylene oxide in the liquid phase, enhancing reaction efficiency .

Solvent Systems

EDEA’s high viscosity at room temperature complicates handling. Industrial processes often dissolve ethylamine in solvents such as water, methanol, or ethanol to improve reactant miscibility and heat dissipation .

Catalysts

While the base-catalyzed nature of ethoxylation typically eliminates the need for external catalysts, alkaline conditions (pH 10–12) accelerate the reaction. Patent data suggests that residual alkaline agents from upstream processes may inadvertently act as catalysts .

Purification Techniques

Crude EDEA is purified via vacuum distillation (boiling point: 246–252°C at 760 mmHg) to separate unreacted ethylene oxide, oligomers, and solvent residues. Analytical validation using gas chromatography-mass spectrometry (GC-MS) ensures a purity threshold of ≥99% .

Industrial-Scale Production

Reactor Design and Scalability

Large-scale EDEA production employs continuous stirred-tank reactors (CSTRs) or tubular reactors to manage exothermic heat release. Key design considerations include:

-

Heat exchange systems for temperature stabilization.

-

Explosion-proof enclosures to mitigate ethylene oxide’s flammability risks.

Quality Control

Batch consistency is verified through:

-

FTIR spectroscopy to confirm functional groups.

-

Karl Fischer titration for moisture content analysis (<0.1%).

Comparative Analysis of Synthetic Routes

While ethoxylation dominates industrial EDEA production, alternative methods face scalability or cost barriers:

| Method | Advantages | Limitations | Reference |

|---|---|---|---|

| Ethoxylation | High yield (85–90%), scalable | Requires hazardous ethylene oxide | |

| Reductive Amination | Avoids ethylene oxide | Low efficiency (<50% yield) | – |

Data Tables

Table 1: Typical Reaction Conditions for Ethoxylation Synthesis of EDEA

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (EO:EtNH₂) | 2:1 | |

| Temperature | 80–120°C | |

| Pressure | 2–5 atm | |

| Solvent | Water, Methanol | |

| Purification Method | Vacuum Distillation |

Table 2: Physicochemical Properties Relevant to EDEA Production

| Property | Value | Impact on Synthesis |

|---|---|---|

| Viscosity (25°C) | 35–40 cP | Requires solvent dilution |

| Density (20°C) | 1.01 g/cm³ | Influences reactor loading |

| Heat of Reaction | −210 kJ/mol | Demands robust cooling systems |

Chemical Reactions Analysis

Types of Reactions: N-Ethyldiethanolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride are commonly employed.

Major Products Formed:

Oxidation: Produces ethyldiethanolamine oxides.

Reduction: Produces simpler amines.

Substitution: Produces various substituted ethanolamines.

Scientific Research Applications

N-Ethyldiethanolamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Employed in the analysis of biological samples, such as urine and blood, for the detection of metabolites.

Medicine: Acts as an intermediate in the synthesis of pharmaceuticals.

Industry: Used in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

N-Ethyldiethanolamine exerts its effects through various molecular pathways. It acts as a precursor to several biologically active compounds, including nerve agents. The compound interacts with specific enzymes and receptors in the body, leading to its biological effects .

Comparison with Similar Compounds

EDEA belongs to the ethanolamine family, which includes derivatives like N-Methyldiethanolamine (MDEA), Triethanolamine (TEA), and Diethanolamine (DEA). Below is a systematic comparison:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| N-Ethyldiethanolamine (EDEA) | C₆H₁₅NO₂ | 133.19 | 246–252 | Ethyl group on N; two ethanol moieties |

| N-Methyldiethanolamine (MDEA) | C₅H₁₃NO₂ | 119.16 | 247–249 | Methyl group on N; two ethanol moieties |

| Triethanolamine (TEA) | C₆H₁₅NO₃ | 149.19 | 335–360 | Three ethanol moieties; higher polarity |

| Diethanolamine (DEA) | C₄H₁₁NO₂ | 105.14 | 268–270 | Two ethanol moieties; primary amine |

Key Differences :

- Branching vs. Linearity : EDEA and MDEA have alkyl groups (ethyl/methyl) on the nitrogen, reducing polarity compared to DEA (primary amine) and TEA (triol) .

- pKa Values : EDEA (pKa ~8.5) and MDEA (pKa ~8.7) exhibit weaker basicity than DEA (pKa ~9.7) due to steric hindrance from alkyl groups .

Antimicrobial Activity :

- EDEA vs. MDEA: Both show strong antibacterial activity against Listeria monocytogenes and Salmonella typhimurium. EDEA’s ethyl group provides marginally better penetration than MDEA’s methyl group .

- TEA : Lower activity due to reduced ammonium ion content and higher hydrophilicity .

Toxicity and Environmental Impact

Notes:

- EDEA and MDEA are less acutely toxic than DEA but require careful handling due to skin irritation and aquatic toxicity .

- TEA’s endogenous presence in urine complicates its use as a CWA biomarker .

Analytical Detection Methods

Advancements :

Biological Activity

N-Ethyldiethanolamine (EDEA) is a compound of interest due to its potential biological activities and implications in various fields, including toxicology and environmental health. This article reviews the biological activity of EDEA, focusing on its metabolic pathways, toxicological effects, and analytical methodologies used for its detection.

EDEA is an ethanolamine derivative with the chemical formula CHNO. It is primarily used in industrial applications, particularly in the formulation of surfactants and as a corrosion inhibitor. Understanding its biological activity is crucial, especially regarding its potential toxicity and interactions within biological systems.

Metabolic Pathways

EDEA can undergo various metabolic transformations in biological systems. It is significant to note that EDEA can be converted into N-nitrosodiethanolamine (NDELA), a known carcinogen, through nitrosation reactions in the presence of nitrites. This conversion is particularly relevant in occupational settings where EDEA is used alongside nitrites in metalworking fluids .

Toxicological Studies

- Carcinogenicity : Studies have demonstrated that NDELA, derived from EDEA, exhibits strong carcinogenic properties. In animal models, exposure to NDELA has resulted in increased incidences of lung adenomas and hepatocellular carcinomas. For instance, A/J mice exposed to NDELA showed a significant increase in lung tumors compared to controls (70% vs. 40%) after a 30-week study period .

- Chronic Toxicity : Long-term studies involving Fischer 344 rats revealed that administration of NDELA led to 100% incidence of hepatocellular carcinoma at certain doses . This highlights the potential chronic toxicity associated with EDEA metabolites.

- Genotoxicity : EDEA has also been implicated in genotoxic effects, as evidenced by studies showing DNA damage in exposed cells. The formation of reactive nitrogen species during metabolism may contribute to this genotoxicity .

Analytical Methods for Detection

The detection of EDEA and its metabolites in biological samples is critical for assessing exposure risks. Recent advancements include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been developed for the quantification of EDEA and its hydrolysis products in human urine. The sensitivity of this technique allows for the detection of trace levels, which is vital for monitoring occupational exposure .

- Solid-Phase Extraction (SPE) : SPE techniques have been optimized for isolating EDEA from complex biological matrices, enhancing the accuracy of subsequent analyses .

Occupational Exposure

A notable study evaluated the cancer risks among workers exposed to metalworking fluids containing ethanolamines and nitrites, which can lead to the formation of NDELA. The findings indicated a significant correlation between exposure levels and increased cancer incidence, particularly stomach cancer among workers .

Environmental Impact

Research has also focused on the environmental persistence of EDEA and its metabolites. Studies indicate that EDEA can contribute to groundwater contamination when released from industrial sites, raising concerns about its long-term ecological effects .

Q & A

Q. Basic: What are the established synthesis pathways for N-Ethyldiethanolamine, and what purity optimization strategies are recommended?

This compound is typically synthesized via the reaction of ethylamine with ethylene oxide under controlled temperature and pressure. The exothermic nature of this reaction necessitates precise cooling to prevent side reactions. Post-synthesis purification involves vacuum distillation to isolate EDEA (boiling point: 246–252°C) and remove unreacted ethylene oxide or oligomers . Purity optimization strategies include:

- Gas chromatography-mass spectrometry (GC-MS) to monitor reaction completion and byproduct formation .

- Use of anhydrous conditions to minimize hydrolysis byproducts.

Q. Basic: Which standardized analytical methods are recommended for detecting EDEA in environmental or biological samples?

The ASTM D7599-16(2017) method is the gold standard for detecting EDEA in water matrices using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with single reaction monitoring (SRM). Key parameters include:

- Detection Verification Level (DVL): 5 µg/L for EDEA.

- Reporting range: 25–500 µg/L in surface/drinking water .

For biological samples (e.g., urine, blood), GC-MS with derivatization (e.g., perfluoroacyl derivatives) enhances sensitivity and specificity .

Q. Advanced: How do reaction kinetics of EDEA with CO₂ compare to other tertiary amines, and what experimental designs improve absorption efficiency?

EDEA exhibits faster CO₂ absorption kinetics (rate constant k = 19 M⁻¹s⁻¹ at 303 K ) compared to N-Methyldiethanolamine (MDEA) or N-Butyldiethanolamine (BDEA). Experimental optimization strategies include:

- Stirred cell reactors under pseudo-first-order conditions to measure absorption rates .

- Addition of piperazine (PZ) as a promoter, which increases the reaction rate by enhancing carbamate stability .

- Monitoring equilibrium CO₂ loading capacities at varying temperatures (25–50°C) and amine concentrations (2–3 M) .

Q. Advanced: How should researchers address discrepancies in recovery rates during multi-laboratory validation of EDEA detection methods?

Contradictions in recovery data (e.g., 88% recovery for N-Methyldiethanolamine at 25 µg/L ) arise from matrix effects or instrument sensitivity. Mitigation strategies include:

- Internal standardization (e.g., deuterated Diethanolamine-D8) to correct for matrix interference .

- Calibration across seven concentration levels (25–500 µg/L) to ensure linearity .

- Interlaboratory cross-validation to identify instrument-specific biases (e.g., LC/MS/MS vs. GC-FTIR) .

Q. Basic: What safety protocols are critical when handling EDEA in laboratory settings?

EDEA’s toxicity profile (rat oral LD₅₀ = 4570 mg/kg ) and its role as a precursor to VX-type nerve agents necessitate:

- Personal protective equipment (PPE): Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste disposal compliance with chemical weapons convention guidelines for Schedule 3 compounds .

- Ventilation systems to mitigate vapor exposure (vapor pressure = 3.39 mmHg at 25°C ).

Q. Advanced: What statistical approaches resolve contradictions in thermodynamic property data (e.g., density, viscosity) across studies?

Discrepancies in properties like density (1.014 g/mL at 25°C vs. 90.61 g/cm³ ) may stem from measurement techniques. Solutions include:

- Meta-analysis of data from peer-reviewed sources (e.g., NIST Chemistry WebBook ).

- Density functional theory (DFT) calculations to validate experimental data against theoretical models .

- Reporting measurement conditions (temperature, purity) to enable cross-study comparisons .

Q. Basic: How is EDEA quantified in complex matrices like industrial wastewater?

Solid-phase extraction (SPE) followed by LC/MS/MS is recommended for wastewater analysis. Key steps:

- Sample acidification (pH ≤ 2) to protonate amine groups and enhance SPE retention .

- Ion-pairing agents (e.g., heptafluorobutyric acid) to improve chromatographic resolution .

Q. Advanced: What methodological challenges arise in detecting EDEA degradation products, and how are they addressed?

EDEA degradation under oxidative conditions produces N-Ethylaminoethanol and nitrosamines , which require:

- High-resolution mass spectrometry (HRMS) for unambiguous identification .

- Derivatization with PFBCl (pentafluorobenzoyl chloride) to enhance volatility for GC-MS analysis .

Q. Basic: What are the key physicochemical properties of EDEA relevant to solvent design?

- Refractive index: 1.4665 (20°C) .

- Solubility: Miscible with water, ethanol, and acetone .

- Thermal stability: Decomposes above 425°C, releasing toxic fumes (e.g., NOₓ) .

Q. Advanced: How do computational models improve the design of EDEA-based CO₂ capture systems?

Molecular dynamics simulations predict:

Properties

IUPAC Name |

2-[ethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNUHUCEWALCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041955 | |

| Record name | Ethyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information., Water-white or yellow liquid with an amine odor; [HSDB] Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

247 degc C | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

208 °F (138 °C) (Open cup) | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol; slightly soluble in ethyl ether, In water, 1X10+6 mg/L at 25 °C (miscible) | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0135 g/cu cm at 20 °C | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00245 [mmHg] | |

| Record name | Ethyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Water-white liquid, Yellow liquid | |

CAS No. |

139-87-7 | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(ethylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyldiethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143560H1KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-50 °C | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.